Methyl Cyclohex-2-ene-1-carboxylate Methyl Cyclohex-2-ene-1-carboxylate Methyl Cyclohex-2-ene-1-carboxylate is a natural product found in Salinispora tropica with data available.
Brand Name: Vulcanchem
CAS No.: 25662-37-7
VCID: VC4094906
InChI: InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
SMILES: COC(=O)C1CCCC=C1
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Methyl Cyclohex-2-ene-1-carboxylate

CAS No.: 25662-37-7

Cat. No.: VC4094906

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl Cyclohex-2-ene-1-carboxylate - 25662-37-7

Specification

CAS No. 25662-37-7
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name methyl cyclohex-2-ene-1-carboxylate
Standard InChI InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Standard InChI Key LKVHTVRTQUBZDN-UHFFFAOYSA-N
SMILES COC(=O)C1CCCC=C1
Canonical SMILES COC(=O)C1CCCC=C1

Introduction

Chemical Structure and Molecular Properties

MCHC’s molecular structure consists of a cyclohexene ring with a carboxylate ester group at the 1-position. The double bond between C2 and C3 introduces strain and electronic asymmetry, which influence its reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H12O2\text{C}_8\text{H}_{12}\text{O}_2
Molecular Weight140.18 g/mol
Exact Mass140.084 Da
Boiling Point190–192°C
Density1.03 g/cm³
Refractive Index1.477
SolubilityImmiscible in water

The ester group (COOCH3\text{COOCH}_3) contributes to MCHC’s polarity, while the cyclohexene ring’s planarity allows for π-π interactions in catalytic processes . Spectroscopic analyses, including 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR}, confirm the double bond’s position and ester functionality .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

MCHC is typically synthesized via esterification of cyclohex-2-ene-1-carboxylic acid with methanol under acidic conditions:

Cyclohex-2-ene-1-carboxylic acid+CH3OHH+MCHC+H2O\text{Cyclohex-2-ene-1-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{MCHC} + \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid catalyzes this reaction, which proceeds under reflux (60–80°C) with yields exceeding 85%. Alternative routes include transesterification of ethyl cyclohex-2-ene-1-carboxylate with methanol .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Key steps include:

  • Feedstock Preparation: Cyclohex-2-ene-1-carboxylic acid and methanol are purified to >99% purity.

  • Reaction: Conducted at 70°C with a residence time of 30 minutes.

  • Distillation: Crude MCHC is separated via fractional distillation (bp 190–192°C) .

  • Quality Control: Gas chromatography (GC) ensures >97% purity, meeting pharmaceutical-grade standards .

Physicochemical Properties

Thermal Stability

MCHC decomposes above 250°C, releasing carbon monoxide and cyclohexene fragments. Differential scanning calorimetry (DSC) shows an exothermic peak at 255°C, indicative of oxidative degradation .

Solubility and Partitioning

While immiscible in water, MCHC dissolves readily in organic solvents:

SolventSolubility (g/100 mL)
Ethanol45.2
Dichloromethane89.7
Hexane12.3

The octanol-water partition coefficient (logP\log P) of 1.51 suggests moderate lipophilicity, suitable for drug delivery systems .

Chemical Reactivity

Oxidation

MCHC undergoes oxidation with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 to yield cyclohex-2-ene-1-carboxylic acid:

MCHCKMnO4,H2OCyclohex-2-ene-1-carboxylic acid+CO2\text{MCHC} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Cyclohex-2-ene-1-carboxylic acid} + \text{CO}_2

This reaction proceeds via radical intermediates, with a 72% yield under acidic conditions.

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to cyclohex-2-ene-1-methanol:

MCHCLiAlH4Cyclohex-2-ene-1-methanol+CH3OH\text{MCHC} \xrightarrow{\text{LiAlH}_4} \text{Cyclohex-2-ene-1-methanol} + \text{CH}_3\text{OH}

The product is a chiral alcohol, with enantiomeric excess (ee) >90% when using asymmetric catalysts .

Nucleophilic Substitution

The methoxy group undergoes substitution with amines or thiols:

MCHC+NH3Cyclohex-2-ene-1-carboxamide+CH3OH\text{MCHC} + \text{NH}_3 \rightarrow \text{Cyclohex-2-ene-1-carboxamide} + \text{CH}_3\text{OH}

This reaction is pivotal in synthesizing bioactive amides for antimicrobial agents .

Biochemical Pathways and Enzymatic Interactions

Hydrolysis by CarEst3

The enzyme CarEst3 from Salinispora tropica hydrolyzes MCHC to (S)-cyclohex-2-ene-1-carboxylic acid (S-CHCA\text{S-CHCA}):

MCHCCarEst3,H2OS-CHCA+CH3OH\text{MCHC} \xrightarrow{\text{CarEst3}, \text{H}_2\text{O}} \text{S-CHCA} + \text{CH}_3\text{OH}

Optimal activity occurs at pH 7.5 and 37°C, with a KmK_m of 1.2 mM and kcatk_{cat} of 4.5 s⁻¹ . This pathway is critical in marine microbial ecosystems for degrading ester-containing metabolites.

Biosynthetic Role in Salinispora tropica

MCHC serves as a biomarker for Salinispora tropica, a marine actinomycete producing salinosporamide A, an anticancer agent. The compound’s detection in environmental samples correlates with bacterial abundance, aiding ecological studies .

Applications

Pharmaceutical Intermediate

MCHC is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrogenation product, methyl cyclohexane-1-carboxylate, is used to synthesize ibuprofen analogs .

Agrochemicals

In pesticide formulation, MCHC derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 12 µM). Structural modifications, such as halogenation, enhance potency.

Fragrance Industry

The compound’s fruity odor profile makes it valuable in perfumes. Blends containing 0.5–2% MCHC are used in citrus-based fragrances .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=C stretch) .

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 5.65 (m, 2H, CH=CH), 3.67 (s, 3H, OCH₃), 2.45 (m, 1H, CHCOO) .

  • GC-MS: Molecular ion at m/zm/z 140, fragments at m/zm/z 108 (M–CH₃OH) and 81 (C₆H₉) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile–water) elutes MCHC at 6.8 minutes, enabling quantification in biological matrices .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
Ethyl Cyclohex-2-ene-1-carboxylateC9H14O2\text{C}_9\text{H}_{14}\text{O}_2Ethyl ester; higher lipophilicity (logP=2.1\log P = 2.1)
Methyl Cyclohex-3-ene-1-carboxylateC8H12O2\text{C}_8\text{H}_{12}\text{O}_2Double bond at C3; reduced reactivity
Cyclohex-2-ene-1-carboxylic acidC7H10O2\text{C}_7\text{H}_{10}\text{O}_2Free carboxylic acid; acidic (pKa = 4.3)

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